D-Asparagine tert-Butyl Ester Hydrochloride

Description

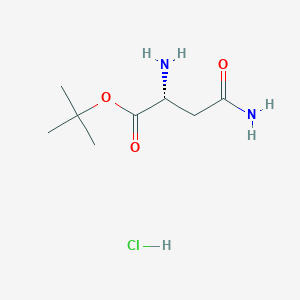

D-Asparagine tert-butyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-asparagine, modified with a tert-butyl ester group and a hydrochloric acid salt. This compound is structurally characterized by a chiral center (D-configuration), a tert-butyl ester protecting group on the carboxylate, and a carboxamide side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for peptide synthesis and biochemical studies .

Properties

IUPAC Name |

tert-butyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCUXXNGWROA-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87244-02-8 | |

| Record name | tert-butyl (2R)-2-amino-3-carbamoylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of the amino acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Asparagine tert-Butyl Ester Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Tert-butyl esters are the major products formed during oxidation reactions.

Reduction: The corresponding alcohols are typically formed.

Substitution: Substituted esters or amides are the major products.

Scientific Research Applications

Peptide Synthesis

D-Asparagine tert-butyl ester hydrochloride is widely utilized in the synthesis of peptides. It serves as a valuable building block that enables researchers to create specific sequences for therapeutic applications. The ability to form stable peptide bonds makes it essential in designing peptides with desired biological activities.

Drug Development

This compound is instrumental in drug formulation, particularly for pharmaceuticals targeting neurological disorders. Its capacity to cross the blood-brain barrier enhances its potential as a therapeutic agent. Research has shown that derivatives of D-asparagine can influence neurotransmitter systems, making them candidates for treating conditions like depression and anxiety.

Biotechnology

In biotechnology, D-asparagine tert-butyl ester hydrochloride is employed in the formulation of culture media for cell growth. It enhances the yield of recombinant proteins, which are vital for therapeutic use and research purposes. The compound's role in optimizing cell culture conditions has been well-documented in various studies.

Food Industry

The compound can also be explored as a flavor enhancer or nutrient supplement in food products. Its application in improving the nutritional profile of foods aligns with current trends towards health-conscious consumption.

Research on Amino Acids

D-Asparagine tert-butyl ester hydrochloride aids in studying amino acid metabolism and its implications for metabolic disorders. This research provides insights into potential treatments for conditions such as diabetes and obesity.

Data Table: Applications Summary

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for creating therapeutic peptides. |

| Drug Development | Potential therapeutic agent for neurological disorders; crosses blood-brain barrier. |

| Biotechnology | Enhances yield of recombinant proteins in cell culture media formulations. |

| Food Industry | Explored as a flavor enhancer and nutrient supplement. |

| Amino Acid Research | Investigates amino acid metabolism related to metabolic disorders. |

Case Study 1: Peptide Synthesis

In a study published in Journal of Peptide Science, researchers utilized D-asparagine tert-butyl ester hydrochloride to synthesize neuropeptides that exhibited promising activity against pain receptors. The stability and reactivity of the compound allowed for efficient coupling reactions, yielding high-purity products suitable for biological testing.

Case Study 2: Drug Development

A recent investigation highlighted the use of D-asparagine derivatives in developing new antidepressants. The study demonstrated that these compounds could modulate glutamate receptors, offering potential pathways for treating mood disorders effectively.

Case Study 3: Biotechnological Applications

In biotechnological research documented by Nature Biotechnology, D-asparagine tert-butyl ester hydrochloride was incorporated into growth media for CHO cells (Chinese Hamster Ovary cells). The results indicated a significant increase in protein yield, showcasing its utility in industrial biotechnology.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The tert-butyl group can act as a probe in NMR studies, allowing researchers to investigate the structure and dynamics of macromolecular complexes . Additionally, the compound can stabilize proteins in biopharmaceutical formulations by interacting with hydrophobic regions on the protein surface .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between D-Asparagine tert-butyl ester hydrochloride and related amino acid derivatives:

Key Observations:

- Ester Group Impact: The tert-butyl group provides steric protection, reducing undesired side reactions during peptide synthesis compared to methyl esters.

- Side Chain Influence : Asparagine derivatives contain an amide side chain, enabling hydrogen bonding and interactions in enzymatic studies, whereas alanine derivatives lack this functionality .

- Stereochemistry: The D-configuration in asparagine derivatives may confer resistance to proteolytic degradation, making them valuable in studying non-natural peptide systems .

Cost and Availability

- Price Drivers : Bulkier tert-butyl esters (e.g., L-Asparagine tert-butyl ester at $146/g) are costlier than methyl esters (€115–773/g) due to complex synthesis . D-Alanine tert-butyl ester is cheaper ($28/g) owing to simpler side-chain chemistry .

- Discontinued Products: Some methyl ester variants (e.g., (R)-Methyl 2,4-diamino-4-oxobutanoate HCl) are discontinued, highlighting market variability .

Biological Activity

D-Asparagine tert-butyl ester hydrochloride is a derivative of the amino acid asparagine, modified to enhance its solubility and biological activity. This compound has garnered attention in biochemical research and pharmaceutical applications due to its potential role in various biological processes, including protein synthesis and enzymatic reactions.

Chemical Structure and Properties

D-Asparagine tert-butyl ester hydrochloride has the molecular formula and features a tert-butyl ester group that enhances its lipophilicity. The hydrochloride form increases solubility in aqueous solutions, making it more bioavailable for biological studies and applications.

Enzymatic Hydrolysis

The biological activity of D-Asparagine tert-butyl ester hydrochloride is primarily linked to its interaction with enzymes. Studies have shown that this compound can be selectively hydrolyzed by enzymes such as pig liver esterase (PLE), which preferentially cleaves the tert-butyl ester group, releasing the active form of asparagine. This selective hydrolysis is crucial for its application in drug design and biocatalysis .

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of various tert-butyl esters, including D-Asparagine tert-butyl ester hydrochloride, on cancer cell lines. In vitro studies demonstrated that these compounds exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and SK-BR-3, suggesting potential therapeutic applications in oncology . The mechanism appears to involve disruption of cellular metabolism and induction of apoptosis in malignant cells.

Case Studies

- Selective Hydrolysis : A study highlighted the use of D-Asparagine tert-butyl ester in a reaction catalyzed by PLE, which showed high selectivity for the hydrolysis of the tert-butyl group. This reaction was optimized under various conditions, demonstrating a yield exceeding 90% .

- Cytotoxicity Against Cancer Cells : In a comparative study, D-Asparagine tert-butyl ester was tested alongside other esters for their ability to inhibit cell growth in breast cancer models. The results indicated that while it was effective, its potency was lower than some leading chemotherapeutics like tamoxifen .

- Biocatalytic Applications : The compound has been explored for its potential in biocatalytic processes, where it serves as a substrate for enzyme-mediated reactions. Its stability and reactivity make it suitable for synthesizing complex molecules in pharmaceutical chemistry .

Data Table: Biological Activity Overview

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity Evaluation | MCF-7 | 25 | Induction of apoptosis |

| Cytotoxicity Evaluation | SK-BR-3 | 30 | Disruption of metabolic pathways |

| Enzymatic Hydrolysis | PLE | N/A | Selective cleavage of tert-butyl group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for D-Asparagine tert-Butyl Ester Hydrochloride, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves protecting the amino group of D-asparagine with a tert-butyl ester via carbodiimide-mediated coupling (e.g., EDC/HOBt). Critical parameters include reaction temperature (0–25°C), pH control (6.5–7.5), and stoichiometric ratios of reagents to minimize racemization . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is recommended to achieve >98% purity, as validated by TLC and NMR .

Q. How should researchers optimize purification protocols to reduce by-products in D-Asparagine tert-Butyl Ester Hydrochloride?

- Methodological Answer : Common impurities include unreacted starting materials and diastereomers. Column chromatography using silica gel (eluent: chloroform/methanol gradients) effectively separates these. For scale-up, fractional crystallization in cold diethyl ether can enhance enantiomeric excess (>99% ee) . Purity should be confirmed via chiral HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 214 nm .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in stereochemical integrity assessments of D-Asparagine tert-Butyl Ester Hydrochloride?

- Methodological Answer : Discrepancies between techniques (e.g., optical rotation vs. chiral HPLC) require cross-validation. Polarimetry ([α]D²⁵ = +12° to +15° in methanol) should align with chiral HPLC retention times. If conflicts arise, X-ray crystallography or 2D-NMR (e.g., NOESY) can confirm spatial configuration . Mass spectrometry (HRMS-ESI) with isotopic pattern analysis further validates molecular integrity .

Q. How does the tert-butyl ester group impact the compound’s stability under varying experimental conditions, and how is this systematically evaluated?

- Methodological Answer : The tert-butyl group enhances steric protection against hydrolysis but is sensitive to strong acids/bases. Stability studies involve:

- pH-dependent degradation : Incubate in buffers (pH 2–9, 37°C) and monitor via LC-MS for hydrolysis products (e.g., free aspartic acid) .

- Thermal stability : Accelerated testing at 40–60°C quantifies decomposition kinetics (Arrhenius plots) .

- Solvent effects : Assess solubility and stability in DMSO, DMF, or aqueous mixtures using UV-Vis spectroscopy (λ = 260 nm) .

Q. What strategies address low yields in solid-phase peptide synthesis (SPPS) when using D-Asparagine tert-Butyl Ester Hydrochloride as a building block?

- Methodological Answer : Low coupling efficiency may stem from steric hindrance or incomplete Fmoc deprotection. Optimize by:

- Activation : Use HATU/DIPEA in DMF for improved acylation .

- Deprotection : Extend piperidine treatment (20% v/v, 2 × 10 min) to ensure complete Fmoc removal.

- Side-chain protection : Employ Trt or Pmc groups for asparagine’s amide to prevent side reactions . Monitor resin loading via Kaiser test and quantify by UV absorbance (301 nm) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data between NMR and mass spectrometry for D-Asparagine tert-Butyl Ester Hydrochloride?

- Methodological Answer : NMR (¹H, ¹³C) discrepancies (e.g., unexpected peaks) may indicate residual solvents or diastereomers, while MS anomalies (e.g., m/z deviations) suggest adducts or fragmentation. Cross-reference with:

- NMR solvent peaks : Confirm deuterated solvent signals (e.g., DMSO-d6 at 2.50 ppm).

- HRMS calibration : Use internal standards (e.g., sodium formate) for accurate mass assignment .

- 2D-NMR correlations : HSQC and HMBC resolve ambiguous assignments, especially for tert-butyl protons (δ ~1.4 ppm) .

Experimental Design Considerations

Q. What controls are essential in kinetic studies of D-Asparagine tert-Butyl Ester Hydrochloride hydrolysis?

- Methodological Answer : Include:

- Blank reactions (no enzyme/catalyst) to quantify non-enzymatic hydrolysis.

- Internal standards (e.g., deuterated aspartic acid) for LC-MS quantification .

- Temperature-controlled HPLC autosamplers (4°C) to prevent degradation during analysis .

- Triplicate runs to assess reproducibility, with statistical validation (RSD < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.